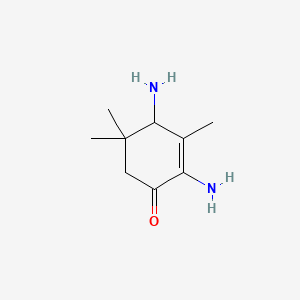
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure characterized by a cyclohexene ring substituted with amino groups and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the controlled hydrogenation of isophorone, a related compound, under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on activated charcoal and an ethylene atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound involves the aldol condensation of acetone using potassium hydroxide as a catalyst. This process yields intermediates such as diacetone alcohol and mesityl oxide, which are further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: Hydrogenation of the compound leads to the formation of cyclohexanone derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Hydrogen gas in the presence of a hydrogenation catalyst.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Cyclohexanone derivatives.
Scientific Research Applications
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of coatings, cleaning agents, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, further modulating its effects .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohex-2-enone: A related compound with similar structural features.
4-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one: Another structurally similar compound with different functional groups.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A compound with a similar cyclohexene ring structure.
Uniqueness
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one is unique due to the presence of both amino and methyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
91384-78-0 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,4-diamino-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16N2O/c1-5-7(10)6(12)4-9(2,3)8(5)11/h8H,4,10-11H2,1-3H3 |
InChI Key |
DBHYCIBSVGMTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1N)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


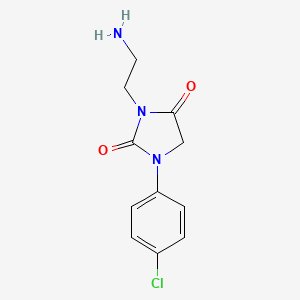
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
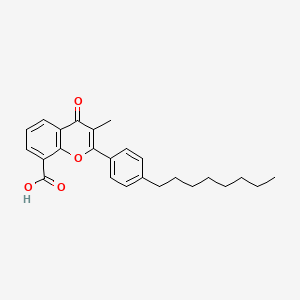
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
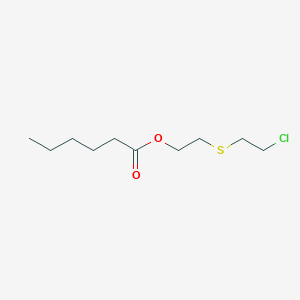
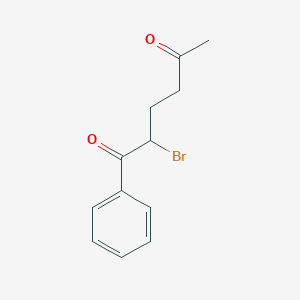
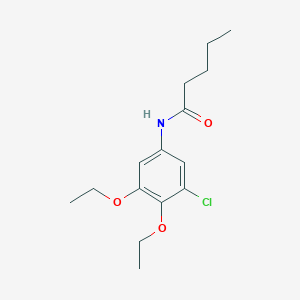
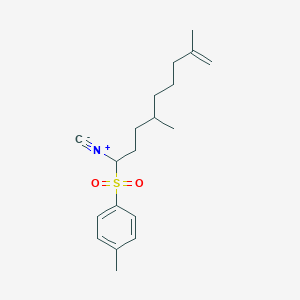
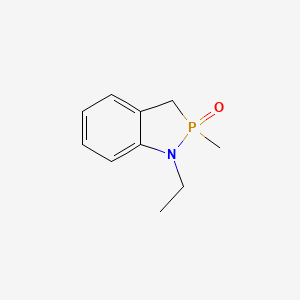
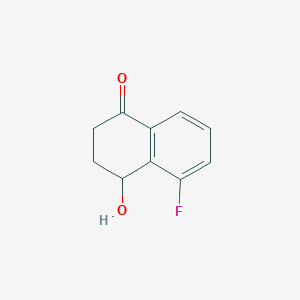
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
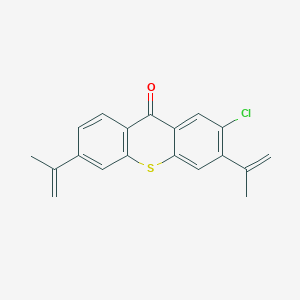
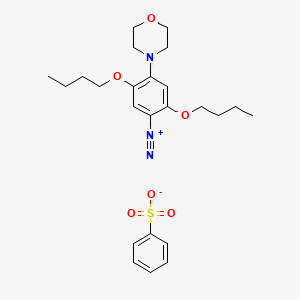
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
